Pentadecanal
Overview
Description
Pentadecanal is a long-chain fatty aldehyde with the chemical formula C15H30O. It is a component of essential oils from various plants and has been identified in the Antarctic marine bacterium Pseudoalteromonas haloplanktis TAC125. This compound is known for its anti-biofilm properties, particularly against Staphylococcus epidermidis, a common cause of infections related to medical devices .
Mechanism of Action
Target of Action
Pentadecanal primarily targets biofilms formed by Staphylococcus epidermidis, a bacterium known to cause infections related to medical devices . The compound’s anti-biofilm activity has been demonstrated in both static and dynamic biofilm assays .
Mode of Action
Biochemical Pathways
This disruption likely involves multiple biochemical pathways related to bacterial communication and biofilm development .
Pharmacokinetics
It has been shown that this compound can be adsorbed onto the surface of polydimethylsiloxane (pdms), a widely used silicone-based polymer . This suggests that this compound could potentially be used in coatings for medical devices to prevent biofilm formation.
Result of Action
The primary result of this compound’s action is the significant reduction of biofilm formation by S. epidermidis . This has important implications for preventing infections associated with medical devices, as S. epidermidis is a major cause of such infections .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the compound has been found to be produced by the Antarctic marine bacterium Pseudoalteromonas haloplanktis TAC125 , suggesting that it may be particularly effective in cold environments. Additionally, the efficacy of this compound as an anti-biofilm agent can be enhanced when it is adsorbed onto the surface of materials such as PDMS .
Biochemical Analysis
Cellular Effects
Pentadecanal has been shown to have effects on various types of cells and cellular processes. For instance, it has been used as a coating to reduce or avoid biofilm formation on polydimethylsiloxane (PDMS)
Molecular Mechanism
It is known that this compound is a long-chain fatty aldehyde
Preparation Methods
Synthetic Routes and Reaction Conditions
Pentadecanal can be synthesized through several methods:
Pyrolysis of α-hydroxy and α-methoxypalmitic acid: This method involves the thermal decomposition of these acids to yield this compound.
From α-bromopalmitic acid chloride and sodium azide: This reaction produces this compound through a series of steps involving the formation of an intermediate azide.
From α-hydroxypalmitic acid and lead tetraacetate: This method uses lead tetraacetate to oxidize α-hydroxypalmitic acid, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound typically involves the large-scale application of the above synthetic routes, optimized for yield and purity. The choice of method depends on the availability of starting materials and the desired scale of production.
Chemical Reactions Analysis
Types of Reactions
Pentadecanal undergoes several types of chemical reactions:
Reduction: It can be reduced to pentadecanol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products
Oxidation: Pentadecanoic acid.
Reduction: Pentadecanol.
Substitution: Various substituted this compound derivatives depending on the nucleophile used.
Scientific Research Applications
Pentadecanal has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
Pentadecanoic acid: The oxidized form of pentadecanal, known for its anti-biofilm properties.
Pentadecanol: The reduced form of this compound, used in the synthesis of various long-chain compounds.
Hexadecanal: Another long-chain aldehyde with similar properties but a different chain length.
Uniqueness
This compound is unique due to its specific anti-biofilm activity against Staphylococcus epidermidis, which is not as pronounced in its oxidized or reduced forms. Its ability to disrupt biofilm formation makes it particularly valuable in medical applications .
Properties
IUPAC Name |
pentadecanal | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H30O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16/h15H,2-14H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGQJZNCFDLXSIJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCC=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H30O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5062633 | |
Record name | Pentadecanal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5062633 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.40 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Pentadecanal | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031078 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Boiling Point |
284.00 to 286.00 °C. @ 760.00 mm Hg | |
Record name | Pentadecanal | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031078 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
2765-11-9 | |
Record name | Pentadecanal | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2765-11-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Pentadecanal | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002765119 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pentadecanal | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Pentadecanal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5062633 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Pentadecanal | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.578 | |
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Record name | PENTADECANAL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PXR39QX5Q7 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | Pentadecanal | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031078 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
24 - 25 °C | |
Record name | Pentadecanal | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031078 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the main biological activity of pentadecanal that has been researched?
A1: this compound has shown promising activity as an anti-biofilm agent, specifically against Staphylococcus epidermidis. [, , ] This bacterium is a common cause of infections related to medical devices due to its ability to form biofilms, which are resistant to antibiotics and host immune responses.
Q2: How does this compound exert its anti-biofilm activity?
A2: While the exact mechanism is still under investigation, research suggests that this compound may act as an AI-2 signal molecule, interfering with the quorum sensing mechanism that S. epidermidis uses to form biofilms. []
Q3: Has this compound been investigated for its potential in treating existing biofilms?
A4: While most research focuses on this compound’s ability to prevent biofilm formation, some studies have explored its use in combination with antibiotics. Results indicate that pentadecanoic acid, a derivative of this compound, can enhance the antimicrobial activity of vancomycin against S. epidermidis. [, ] This suggests a potential synergistic effect that could be beneficial in treating established biofilms.
Q4: What are the potential applications of this compound's anti-biofilm properties?
A4: this compound and its derivatives show promise in developing:
- Anti-biofilm coatings for medical devices: Research has focused on modifying polydimethylsiloxane (PDMS), a common material for medical devices, with this compound and pentadecanoic acid coatings to reduce S. epidermidis biofilm formation. []
- New antibacterial agents: this compound’s activity against both S. epidermidis and potentially L. monocytogenes suggests potential applications in food safety and preservation. []
Q5: What is the significance of discovering an anti-biofilm molecule from an Antarctic bacterium?
A6: The discovery of this compound from Pseudoalteromonas haloplanktis TAC125, an Antarctic bacterium, highlights the potential of extremophiles as sources of novel bioactive compounds. [] Organisms living in extreme environments often produce unique molecules with potential applications in medicine, biotechnology, and other fields.
Q6: What is the role of this compound in rice plants?
A7: In rice plants, this compound is a product of fatty acid alpha-oxidation, a metabolic pathway essential for breaking down fatty acids. [, ] An enzyme called alpha-oxygenase catalyzes the initial step in this pathway, forming 2-hydroperoxypalmitic acid, which then degrades to this compound. []
Q7: What is the molecular formula and weight of this compound?
A7: The molecular formula of this compound is C15H30O, and its molecular weight is 226.40 g/mol.
Q8: How is this compound typically synthesized?
A9: One method for synthesizing this compound involves using sym-trithiane as a starting material, as described in one of the research papers. [] This method involves several steps, including alkylation, hydrolysis, and oxidation reactions.
Q9: What spectroscopic techniques are used to characterize this compound?
A10: Researchers commonly employ techniques such as Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR), and Infrared Spectroscopy (IR) to identify and characterize this compound. [, , , ]
Q10: Has the synthesis of jaspine B, a natural product, been achieved using this compound?
A11: Yes, researchers have successfully synthesized jaspine B using this compound as a starting material. [, ] This synthesis utilizes an enantioselective aldol reaction as a key step, demonstrating the versatility of this compound as a building block in organic synthesis.
Q11: Is there any information available regarding the toxicity of this compound?
A11: While the research papers provided focus on the anti-biofilm activity of this compound, they do not provide specific data on its toxicity. Further studies are needed to assess its safety profile, including potential adverse effects and long-term consequences.
Q12: Have any studies investigated the cytotoxicity of this compound?
A13: One study investigated the cytotoxicity of this compound and its derivatives on two immortalized eukaryotic cell lines. [] This type of research is crucial for evaluating the potential of this compound for biomedical applications, ensuring that it exhibits minimal toxicity towards human cells.
Q13: In what other research areas has this compound been identified?
A13: this compound has been found in various natural sources and has been studied in the context of:
- Flavor and aroma: this compound is a volatile compound found in various plants and fruits, contributing to their characteristic aromas. [, , , , , , , ] Studies have investigated its presence and potential role in the flavor profiles of foods such as beef sausage, low-fat sausages, and green chili pepper.
- Marine natural products: this compound has been isolated from marine organisms such as the red alga Laurencia filiformis [] and the sea hare Aplysia parvula. [] This highlights the diverse range of organisms that produce this compound and its potential ecological significance.
- Pollinator attractants: Research suggests that this compound may play a role in attracting pollinators, particularly wasps, to certain orchid species. [] This finding contributes to our understanding of plant-insect interactions and the chemical ecology of pollination.
Q14: What analytical techniques are used to quantify this compound in different matrices?
A15: Gas chromatography coupled with mass spectrometry (GC-MS) is widely used for the identification and quantification of this compound in complex mixtures. [, , , , , , , , , , ] Researchers often employ techniques like headspace solid-phase microextraction (HS-SPME) [] and hydrodistillation [, , , , , ] to isolate volatile compounds, including this compound, from various samples.
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